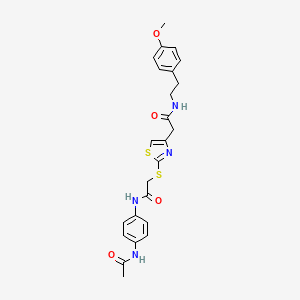
N-(4-乙酰氨基苯基)-2-((4-(2-((4-甲氧基苯乙基)氨基)-2-氧代乙基)噻唑-2-基)硫)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Researchers have explored its effectiveness against various bacteria, fungi, and other microorganisms. Studies have shown that it exhibits inhibitory effects on microbial growth, making it a potential candidate for developing new antimicrobial agents .
Heterocyclic Synthesis
The compound is part of the thiazole-based heterocyclic family. Heterocycles play a crucial role in drug discovery and development. Researchers have synthesized derivatives of this compound using various methods, including Michael addition reactions. These derivatives may have diverse biological activities and could serve as lead compounds for drug design .
Imidazole Synthesis
Imidazoles are essential heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. While not directly mentioned in the provided compound name, the thiazole moiety suggests potential imidazole synthesis pathways. Investigating its reactivity and regioselectivity in imidazole formation could yield valuable insights .
Bioactivity Screening
Researchers have screened the compound for bioactivity against specific targets, such as enzymes, receptors, or cellular pathways. By assessing its interactions with biological macromolecules, they aim to identify potential therapeutic applications. Bioactivity assays can reveal whether the compound modulates specific biological processes .
Drug Design and Optimization
The compound’s structural features make it an interesting starting point for drug design. Medicinal chemists can modify its functional groups to enhance desired properties (e.g., solubility, bioavailability, and target specificity). Computational modeling and structure-activity relationship studies can guide optimization efforts .
Anti-Inflammatory Potential
Given its thiazole and amide moieties, the compound might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, cytokine production, and immune responses. Such investigations are relevant for developing anti-inflammatory drugs .
Cancer Research
Thiazole derivatives have shown promise in cancer research. The compound’s unique structure warrants investigation into its potential as an anticancer agent. In vitro and in vivo studies could assess its cytotoxicity, apoptosis-inducing effects, and selectivity toward cancer cells .
Neuroprotective Properties
Certain thiazole-containing compounds exhibit neuroprotective activity. Researchers might explore whether this compound has similar effects, potentially mitigating neurodegenerative diseases or promoting neuronal health .
属性
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16(29)26-18-5-7-19(8-6-18)27-23(31)15-34-24-28-20(14-33-24)13-22(30)25-12-11-17-3-9-21(32-2)10-4-17/h3-10,14H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBQYUPNOLQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

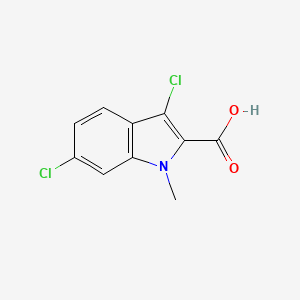

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)
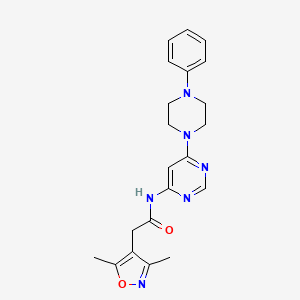
![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)
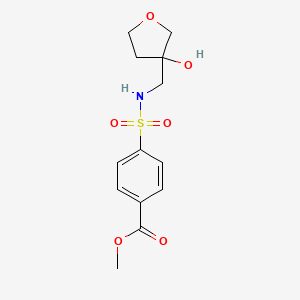
![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)
![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)
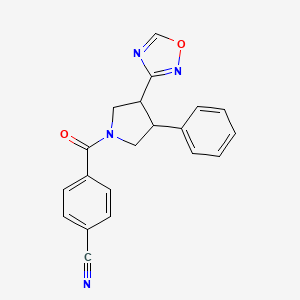
![1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768541.png)
![5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)